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Compound of Interest

Compound Name: 3-bromo-1H-indazol-5-amine

Cat. No.: B152525 Get Quote

An in-depth look at the anti-cancer properties of substituted 1H-indazol-5-amine derivatives,

offering insights for researchers and drug development professionals.

Due to a lack of extensive publicly available data on the biological activity of 3-bromo-1H-
indazol-5-amine and its specific derivatives, this guide provides a comparative analysis of

derivatives of its isomer, 5-bromo-1H-indazol-3-amine. The indazole scaffold is a well-

established "privileged structure" in medicinal chemistry, known for its presence in numerous

compounds with potent biological activities, including kinase inhibition and anticancer effects.[1]

The strategic placement of a bromine atom on the indazole ring provides a versatile starting

point for the synthesis of a diverse range of derivatives. This analysis focuses on the anti-

proliferative activities of these derivatives against various cancer cell lines.

Quantitative Analysis of Anti-Proliferative Activity
The anti-proliferative activity of two series of 5-bromo-1H-indazol-3-amine derivatives was

evaluated against a panel of human cancer cell lines: human chronic myeloid leukemia (K562),

human lung cancer (A549), human prostate cancer (PC-3), and human hepatoma (HepG-2).[2]

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of

the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the

tables below. 5-Fluorouracil (5-Fu) was used as a positive control.[2]

Table 1: In Vitro Anti-proliferative Activity of Mercapto-
acetamide Derivatives of 5-bromo-1H-indazol-3-amine
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(Series 5a-5q)[2]
Compound

R¹
Substituent

K562 IC₅₀
(µM)

A549 IC₅₀
(µM)

PC-3 IC₅₀
(µM)

Hep-G2 IC₅₀
(µM)

5a
3-

fluorophenyl
9.32 ± 0.59 4.66 ± 0.45 15.48 ± 1.33 12.67 ± 1.31

5b
4-

fluorophenyl
>40 12.54 ± 1.03 >40 10.11 ± 0.87

5e
4-

chlorophenyl
11.33 ± 0.98 9.87 ± 0.76 13.45 ± 1.12 8.99 ± 0.65

5j

3,5-

difluoropheny

l

10.21 ± 0.88 7.65 ± 0.63 11.89 ± 0.97 6.54 ± 0.51

5k

3,4,5-

trimethoxyph

enyl

12.17 ± 2.85 >40 >40 3.32 ± 0.43

5-Fu - 15.34 ± 1.21 25.67 ± 2.13 10.23 ± 0.89 5.87 ± 0.45

Table 2: In Vitro Anti-proliferative Activity of Piperazine
Derivatives of 5-bromo-1H-indazol-3-amine (Series 6a-
6u)[2]
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Compound
R¹
Substituent

K562 IC₅₀
(µM)

A549 IC₅₀
(µM)

PC-3 IC₅₀
(µM)

Hep-G2 IC₅₀
(µM)

6a
3-

fluorophenyl
5.19 ± 0.29 8.21 ± 0.56 6.12 ± 0.10 5.62 ± 1.76

6b

4-

methoxyphen

yl

10.32 ± 0.87 12.45 ± 1.03 15.67 ± 1.32 11.78 ± 0.99

6o

4-

(trifluorometh

oxy)phenyl

5.15 ± 0.55 9.88 ± 0.81 7.34 ± 0.60 6.98 ± 0.57

6q

3,4-

dichlorophen

yl

12.54 ± 1.05 15.67 ± 1.31 18.76 ± 1.54 14.87 ± 1.23

5-Fu - 15.34 ± 1.21 25.67 ± 2.13 10.23 ± 0.89 5.87 ± 0.45

Structure-Activity Relationship (SAR) Insights
The data reveals several key structure-activity relationships. For the mercapto-acetamide

series, the nature and position of substituents on the phenyl ring at the C-5 position of the

indazole core significantly influenced the anti-proliferative activity, particularly against the Hep-

G2 cell line.[2] A general trend was observed where fluorine-containing substituents enhanced

the activity, with the 3,5-difluoro substituent (compound 5j) showing the highest potency.[2]

In the piperazine series, most compounds exhibited significant anti-proliferative activity against

K562 cells.[2] Notably, compound 6o demonstrated a promising inhibitory effect against the

K562 cell line with an IC50 value of 5.15 µM and showed good selectivity when compared to a

normal human embryonic kidney cell line (HEK-293, IC50 = 33.2 µM).[2]

Experimental Protocols
Synthesis of 5-bromo-1H-indazol-3-amine Derivatives[2]
The synthesis of the target indazole derivatives began with the reaction of 5-bromo-2-

fluorobenzonitrile with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine. This
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intermediate was then subjected to a Suzuki coupling reaction with various substituted boronic

acid esters to introduce diversity at the C-5 position. The resulting 5-substituted-1H-indazol-3-

amines were then further reacted to introduce either a mercapto-acetamide or a piperazine

moiety at the 3-amino group.

Below is a generalized workflow for the synthesis:

5-bromo-2-fluorobenzonitrile

5-bromo-1H-indazol-3-amine

Hydrazine Hydrate

5-Aryl-1H-indazol-3-amine

Suzuki Coupling
(Ar-B(OR)2)

Mercapto-acetamide Derivatives (5a-q)

Mercapto-acetamide
Side Chain Addition

Piperazine Derivatives (6a-u)

Piperazine
Side Chain Addition

Click to download full resolution via product page

Synthetic Workflow for Indazole Derivatives
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Anti-Proliferative Activity Assay (MTT Assay)[2]
The anti-proliferative activity of the synthesized compounds was evaluated using the methyl

thiazolyl tetrazolium (MTT) colorimetric assay. Human cancer cell lines (K562, A549, PC-3, and

HepG-2) were seeded in 96-well plates and treated with various concentrations of the test

compounds for a specified period. After incubation, the MTT reagent was added to each well.

Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved. The

absorbance of the resulting solution is measured using a microplate reader, and the IC50

values are calculated from the dose-response curves.

Signaling Pathway Analysis
Further investigation into the mechanism of action of the most promising compound, 6o,

revealed its involvement in the induction of apoptosis and cell cycle arrest in K562 cells.[2] This

effect is believed to be mediated through the inhibition of Bcl-2 family members and the

p53/MDM2 signaling pathway.[2]

Cancer Cell

Compound 6o MDM2inhibits p53inhibits (degradation)

Bcl-2

inhibits

Apoptosis

induces

Cell Cycle Arrest
induces

inhibits

Click to download full resolution via product page

Proposed Signaling Pathway of Compound 6o

This guide provides a comparative overview of the biological activity of a series of 5-bromo-1H-

indazol-3-amine derivatives, offering valuable data and insights for the design and development

of novel anti-cancer agents based on the indazole scaffold. The provided experimental
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protocols and signaling pathway information can serve as a foundation for further research in

this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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